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Compound of Interest

Compound Name: DR2313

Cat. No.: B1662944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and molecular

interactions between the poly(ADP-ribose) polymerase (PARP) inhibitor, DR2313, and

members of the PARP family. The information presented herein is intended to support research

and development efforts in the field of targeted cancer therapy.

Introduction to DR2313 and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular

processes, most notably DNA damage repair.[1] PARP1, the most abundant and well-studied

member, acts as a DNA damage sensor, binding to single-strand breaks and catalyzing the

synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This

PARylation process recruits other DNA repair factors to the site of damage.

Inhibitors of PARP have emerged as a significant class of anti-cancer agents.[1][3] Their

mechanism of action is particularly effective in tumors with deficiencies in other DNA repair

pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept

known as synthetic lethality.[1] By blocking PARP-mediated DNA repair, these inhibitors lead to

the accumulation of cytotoxic double-strand breaks during DNA replication, which cannot be

efficiently repaired in homologous recombination deficient cancer cells, ultimately leading to cell

death.[1][4]
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DR2313 is a competitive inhibitor of PARP, exhibiting a Ki of 0.23 µM.[5] While it is specific for

PARP enzymes, it does not show selectivity between PARP-1 and PARP-2.[5] Understanding

the precise molecular interactions between DR2313 and the PARP active site is critical for the

rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Analysis of DR2313 Binding to PARP
The following table summarizes the available quantitative data for the interaction of DR2313
with PARP.

Parameter Value Method Target Reference

Ki 0.23 µM
Competitive

Inhibition Assay
PARP [5]

Note: More detailed kinetic (kon, koff) and thermodynamic (ΔH, ΔS) parameters from

techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry

(ITC) for the binding of DR2313 to PARP-1 and PARP-2 are not currently available in the public

domain.

Structural Basis of DR2313 Interaction with the
PARP Catalytic Domain
The structural details of DR2313 binding have been elucidated through X-ray crystallography of

the compound in complex with the PARP domain of human Tankyrase-2 (TNKS2), a member of

the PARP family.[6] This structure provides valuable insights into the key interactions that

govern the binding of DR2313 to the nicotinamide binding pocket of PARP enzymes.

Key Molecular Interactions
The crystal structure reveals that DR2313 forms several critical interactions within the TNKS2

active site:[6]

Hydrogen Bonds: Three conserved hydrogen bonds are formed with the backbone atoms of

Gly1032 and Ser1068. These interactions with the "nicotinamide-ribose" binding pocket are a

hallmark of many PARP inhibitors and are crucial for anchoring the inhibitor.
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π-Stacking: A π-stacking interaction occurs between the aromatic ring of DR2313 and the

side chain of Tyr1071. This type of interaction is common for inhibitors that mimic the

nicotinamide moiety of the NAD+ substrate.

Hydrophobic Interactions: The A ring of DR2313 is involved in hydrophobic interactions with

the side chains of Tyr1060, Phe1061, Lys1067, and the catalytically important Glu1138.

These interactions contribute to the overall binding affinity and specificity of the inhibitor.

The following diagram illustrates the logical relationship of these key interactions.

DR2313

Molecular Interactions

Hydrogen Bonds
(Gly1032, Ser1068)
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(Tyr1071)

Hydrophobic Interactions
(Tyr1060, Phe1061, Lys1067, Glu1138)

High Binding Affinity
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Key molecular interactions of DR2313 with the PARP catalytic domain.

Experimental Protocols
This section outlines the general methodologies employed for the structural and binding

analysis of PARP inhibitors like DR2313.

X-ray Crystallography of Protein-Ligand Complexes
The determination of the three-dimensional structure of a PARP-inhibitor complex at atomic

resolution is achieved through X-ray crystallography.
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Workflow:

Protein Production Complex Formation & Crystallization Structure Determination

Gene Cloning & Expression Protein Purification Co-crystallization or Soaking Crystal Growth X-ray Diffraction Data Collection Structure Solution & Refinement Structural Analysis
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General workflow for X-ray crystallography of a PARP-inhibitor complex.

Detailed Methodology:

Protein Expression and Purification: The gene encoding the PARP catalytic domain is cloned

into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is

then overexpressed and purified to homogeneity using a series of chromatography steps

(e.g., affinity, ion exchange, and size exclusion chromatography).

Crystallization:

Co-crystallization: The purified PARP protein is mixed with an excess of the inhibitor

(DR2313) and the complex is subjected to crystallization screening using techniques like

vapor diffusion (hanging or sitting drop).[7][8]

Soaking: Alternatively, apo-crystals of the PARP protein are grown first and then soaked in

a solution containing the inhibitor.[7][8]

X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a

high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is

recorded on a detector.[9][10]

Structure Solution and Refinement: The diffraction data is processed to determine the

electron density map of the crystal. The structure of the protein-ligand complex is then built

into the electron density map and refined to yield a final atomic model.[10]

Biophysical Binding Assays
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To quantify the binding affinity and kinetics of an inhibitor to its target protein, various

biophysical techniques can be employed.

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g.,

PARP) and an analyte (e.g., DR2313).[3][11][12][13]

Experimental Workflow:

Immobilize PARP on Sensor Chip

Inject DR2313 Solution (Analyte)

Monitor Association

Inject Buffer (Dissociation)

Monitor Dissociation

Regenerate Sensor Surface

Data Analysis (kon, koff, KD)
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Workflow for a typical Surface Plasmon Resonance experiment.

Methodology:

Immobilization: The purified PARP protein is immobilized on the surface of a sensor chip.

Interaction Analysis: A solution containing the inhibitor at various concentrations is flowed

over the sensor surface, and the binding (association) is monitored in real-time.

Subsequently, a buffer solution is flowed over the chip to monitor the dissociation of the

inhibitor.

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine

the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium

dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction.[14][15][16][17]

Methodology:

Sample Preparation: The purified PARP protein is placed in the sample cell of the

calorimeter, and the inhibitor solution is loaded into the injection syringe.

Titration: Small aliquots of the inhibitor are injected into the protein solution, and the resulting

heat change is measured after each injection.

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to

protein. The resulting isotherm is fitted to a binding model to determine the binding affinity

(KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

PARP Signaling and Inhibition Mechanism
The binding of DR2313 to the PARP catalytic domain competitively inhibits the binding of the

natural substrate, NAD+, thereby preventing the synthesis of PAR chains.[5] This catalytic

inhibition is a key aspect of its mechanism of action.

Signaling Pathway:
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Simplified signaling pathway of PARP activation and inhibition by DR2313.

Beyond simple catalytic inhibition, many PARP inhibitors also function by "trapping" PARP

enzymes on the DNA.[1][4][18] The trapped PARP-DNA complex can itself be a cytotoxic

lesion, obstructing DNA replication and leading to the formation of double-strand breaks. The

extent to which different PARP inhibitors trap PARP can vary and is an important factor in their

overall efficacy. The allosteric effects of DR2313 on PARP conformation and its ability to trap

PARP-DNA complexes warrant further investigation.

Conclusion
The structural analysis of DR2313 in complex with the PARP domain of TNKS2 provides a solid

foundation for understanding its mechanism of action at a molecular level. The key hydrogen

bonding, π-stacking, and hydrophobic interactions identified are characteristic of potent PARP

inhibitors. While detailed kinetic and thermodynamic data for the interaction of DR2313 with

PARP-1 and PARP-2 are yet to be fully elucidated, the available information underscores its
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potential as a competitive inhibitor of this important class of drug targets. Further studies to

determine the crystal structure of DR2313 with PARP-1 and PARP-2, along with

comprehensive biophysical characterization, will be invaluable for the future development of

novel and more selective PARP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.jacksonimmuno.com/secondary-antibody-resource/immuno-techniques/an-introduction-to-surface-plasmon-resonance/?pdf=9921
https://www.youtube.com/watch?v=TjVCmM7fs_g
https://pmc.ncbi.nlm.nih.gov/articles/PMC5832847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5832847/
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.906668/full
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://www.malvernpanalytical.com/en/products/technology/microcalorimetry/isothermal-titration-calorimetry
https://www.mdpi.com/1424-8247/15/6/752
https://aacrjournals.org/cancerres/article/72/21/5588/576072/Trapping-of-PARP1-and-PARP2-by-Clinical-PARP
https://www.benchchem.com/product/b1662944#structural-analysis-of-dr2313-binding-to-parp
https://www.benchchem.com/product/b1662944#structural-analysis-of-dr2313-binding-to-parp
https://www.benchchem.com/product/b1662944#structural-analysis-of-dr2313-binding-to-parp
https://www.benchchem.com/product/b1662944#structural-analysis-of-dr2313-binding-to-parp
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

